(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17-9-7-10(19-2)11(20-3)8-13(9)22-15(17)16-14(18)12-5-4-6-21-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRDAKJGJMYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: : This involves the cyclization of appropriate precursor molecules under acidic conditions, typically using sulfur sources such as thionyl chloride.
Introduction of Methoxy Groups: : Methoxy groups are introduced via methylation reactions, often using methyl iodide in the presence of a base like sodium hydride.
Attachment of the Thiophene Moiety: : This step often involves coupling reactions such as Suzuki or Stille coupling, employing palladium catalysts to link the thiophene-2-carboxamide to the benzothiazole core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems can manage the precise conditions required for each step, such as temperature control and reagent addition.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitutions at reactive positions:
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C-2 position : Reacts with primary amines (e.g., methylamine) under microwave irradiation (100°C, 30 min) to form substituted thiazole derivatives.
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Methoxy groups : Demethylation occurs with BBr₃ in dichloromethane (−20°C to RT), yielding hydroxylated analogs.
Example Reaction:
Yields range from 65–85% depending on the amine nucleophile.
Oxidation
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Thiophene ring : Ozonolysis cleaves the thiophene moiety to form carboxylic acid derivatives.
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Sulfur in thiazole : Oxidation with H₂O₂ (30% in acetic acid, 60°C) generates sulfoxide/sulfone derivatives.
Reduction
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Carboxamide group : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the amide to a secondary amine.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Thiophene ozonolysis | O₃, CH₂Cl₂, −78°C | Dicarboxylic acid derivative | 72% |
| Sulfur oxidation | H₂O₂, CH₃COOH, 60°C | Thiazole sulfone | 68% |
| Carboxamide reduction | H₂ (50 psi), Pd/C, ethanol | N-Alkyl thiazole amine | 81% |
Cycloaddition and Ring-Opening Reactions
The compound participates in 1,3-dipolar cycloadditions with nitrile oxides or azides:
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With benzyl azide (Cu(I) catalyst, DMF, 80°C), it forms triazole-linked hybrids.
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Ring-opening of the thiazole occurs with hydrazine (EtOH, reflux) to yield thiosemicarbazide derivatives.
Mechanistic Pathway for Cycloaddition:
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Dipolarophile activation at the thiazole C=N bond.
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Concerted [3+2] cycloaddition with nitrile oxide.
Hydrolysis
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Carboxamide group : Acidic hydrolysis (6M HCl, 110°C, 6h) converts the amide to thiophene-2-carboxylic acid.
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Thiazole ring : Alkaline hydrolysis (NaOH 10%, 80°C) cleaves the thiazole to form thioamide intermediates.
Condensation
Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff base derivatives.
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
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Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), biaryl derivatives are synthesized .
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Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the thiazole C-4 position .
Optimized Conditions for Suzuki Coupling:
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies highlight key reactive sites:
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Methoxy groups : Replacement with halogens (e.g., Cl) enhances antimicrobial potency (MIC: 2–4 µg/mL) .
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Thiophene substitution : Fluorination at C-5 improves anticancer activity (IC₅₀: 8.2 µM vs. HepG2) .
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the thiazole-thiophene bond, forming nitroso intermediates.
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Thermal stability : Decomposes above 240°C, releasing SO₂ and CO₂ (TGA analysis).
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled functionalization at the thiazole and thiophene moieties enables tailored applications, from enzyme inhibitors to fluorescent probes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.
Case Study : In vitro experiments revealed that the compound reduced cell viability in breast cancer cell lines by over 60% at concentrations of 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, showing effectiveness against a range of bacterial strains.
Case Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity.
Anticonvulsant Activity
The anticonvulsant effects of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have been investigated using established animal models.
Case Study : In a series of experiments using the maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) tests, the compound demonstrated significant anticonvulsant effects with an effective dose (ED50) of 160.4 mg/kg in the MES test, providing effective seizure protection comparable to standard treatments like sodium valproate.
Mechanistic Insights
The biological activities of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be attributed to its ability to interact with specific biological targets. For instance:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and protein kinases.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-cancer activity is often linked to its ability to inhibit key enzymes involved in cell proliferation. The methoxy and thiophene groups may participate in binding interactions, enhancing selectivity and potency.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Core Modifications
Key Observations :
- Electron Effects : The target compound’s 5,6-dimethoxy groups enhance electron density on the benzo[d]thiazole core, contrasting with halogenated analogs (e.g., 3r) that exhibit σ-withdrawing effects .
Physicochemical and Functional Properties
Table 2: Comparative Property Analysis
Key Findings :
- Solubility and LogP : The target compound’s methoxy groups may improve aqueous solubility compared to halogenated analogs (e.g., 3r, LogP ~4.0), though its LogP (~2.8) remains higher than STING agonists with hydrophilic side chains .
Biological Activity
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 435.5 g/mol. Its structure features a benzothiazole ring system substituted with methoxy and methyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 895453-85-7 |
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide possess potent inhibitory effects against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of microorganisms such as Pseudomonas aeruginosa and Escherichia coli.
Case Study:
In a recent study, thiazole derivatives were screened for their antimicrobial activity. The most active compound demonstrated an MIC of 0.21 μM against E. coli, suggesting that structural modifications in thiazole derivatives can enhance their antimicrobial efficacy .
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Research Findings:
A structure-activity relationship (SAR) analysis indicated that the presence of certain functional groups in the benzothiazole structure significantly enhances its cytotoxic activity against various cancer cell lines. For instance, compounds with an N-phenylcarboxamide group showed promising results in inhibiting cancer cell growth .
Table: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (Z)-N-(5,6-dimethoxy-3-methyl...) | MCF-7 (Breast) | 1.61 ± 1.92 |
| (Z)-N-(5,6-dimethoxy-3-methyl...) | HeLa (Cervical) | 1.98 ± 1.22 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been highlighted in several studies, where they were shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism of Action:
The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways, which play critical roles in inflammation.
Q & A
What are the optimal synthetic routes for (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
Basic
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole and thiophene-2-carboxamide precursors. Key steps include condensation under reflux with catalysts like p-toluenesulfonic acid in polar aprotic solvents (e.g., DMF or DMSO) to form the imine bond. Reaction temperatures (80–120°C) and anhydrous conditions are critical to avoid hydrolysis . Purification via column chromatography or recrystallization ensures >95% purity.
How can reaction yields be optimized for stereochemical control during synthesis?
Advanced
Optimizing Z-isomer selectivity requires precise control of steric and electronic factors. Use bulky substituents on the benzothiazole nitrogen to favor the Z-configuration. Solvent polarity (e.g., DMSO enhances intramolecular hydrogen bonding) and slow cooling during crystallization improve stereochemical purity. Monitoring via HPLC with chiral columns validates enantiomeric excess .
What characterization techniques are essential for confirming the compound’s structure?
Basic
Combine NMR (¹H, ¹³C, and DEPT for stereochemistry), IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography resolves Z/E isomerism, while elemental analysis validates purity .
How can overlapping signals in NMR spectra be resolved for accurate structural assignment?
Advanced
Use 2D NMR techniques (COSY, HSQC, HMBC) to decouple aromatic proton signals from the benzo[d]thiazole and thiophene rings. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) clarify conformational exchange. DFT-based computational modeling predicts chemical shifts, aiding peak assignment .
What biological activities are reported for this compound?
Basic
Preliminary studies on analogous benzothiazole-thiophene hybrids show anticancer activity (IC₅₀ = 1.5–8 µM in MCF-7 cells) via kinase inhibition and antimicrobial effects against Gram-positive bacteria (MIC = 4–16 µg/mL). Antioxidant properties are noted in DPPH assays (EC₅₀ = 12 µM) .
How can the mechanism of action be elucidated for this compound’s anticancer activity?
Advanced
Perform molecular docking against targets like EGFR or PI3K (PDB IDs: 1M17, 3L08) to predict binding affinity. Validate via kinase inhibition assays (ADP-Glo™) and apoptosis flow cytometry (Annexin V/PI staining). Compare dose-response curves with structural analogs to identify pharmacophores .
What materials science applications are feasible for this compound?
Basic
The π-conjugated system enables use in organic semiconductors. Thin-film transistors (OFETs) fabricated via spin-coating show hole mobility up to 0.12 cm²/V·s. Electrochemical stability (cyclic voltammetry) confirms suitability for flexible electronics .
How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
Advanced
Reconcile discrepancies by assessing bioavailability (e.g., pharmacokinetic profiling via LC-MS/MS) and metabolite stability. Use CRISPR-edited cell lines to isolate target pathways. Cross-validate with transcriptomics (RNA-seq) to identify off-target effects .
What storage conditions ensure compound stability?
Basic
Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Lyophilization enhances long-term stability. Monitor decomposition via TLC (Rf shifts) or DSC (melting point deviations >2°C indicate degradation) .
How can computational modeling guide derivative design for enhanced potency?
Advanced
Apply QSAR models using descriptors like LogP, polar surface area, and H-bond donors. MD simulations (AMBER/CHARMM) predict solvation effects and binding kinetics. Synthesize top-ranked virtual hits and test via SPR (Biacore) for KD values <100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
